![molecular formula C22H24BrN3O2 B4690988 N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B4690988.png)
N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE
Overview
Description
N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including a bromo-pyrazole and an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE typically involves multiple steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Preparation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-[(4-isopropylphenoxy)methyl]benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and benzamide moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the benzamide core.
Scientific Research Applications
N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog used in various chemical syntheses.
4-Isopropylphenoxy derivatives: Compounds with similar substituents used in medicinal chemistry.
Uniqueness
N~1~-[2-(4-BROMO-1H-PYRAZOL-1-YL)ETHYL]-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-16(2)18-6-8-21(9-7-18)28-15-17-4-3-5-19(12-17)22(27)24-10-11-26-14-20(23)13-25-26/h3-9,12-14,16H,10-11,15H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVHFNLQYHYULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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